Anhydrous sodium dihydrogen phosphate, for HPLC

Beschreibung

It is commonly used in high-performance liquid chromatography (HPLC) as a buffering agent to control the pH of the mobile phase . This compound is highly soluble in water and is known for its stability and effectiveness in various analytical applications.

Eigenschaften

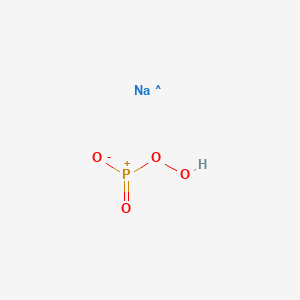

Molekularformel |

HNaO4P |

|---|---|

Molekulargewicht |

118.969 g/mol |

InChI |

InChI=1S/Na.HO4P/c;1-4-5(2)3/h;1H |

InChI-Schlüssel |

IQCSMHYWGXTMFI-UHFFFAOYSA-N |

Kanonische SMILES |

OO[P+](=O)[O-].[Na] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumdihydrogenphosphat, wasserfrei, kann durch Neutralisieren von Phosphorsäure (H₃PO₄) mit Natriumhydroxid (NaOH) oder Natriumcarbonat (Na₂CO₃) synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

- Lösen von Phosphorsäure in Wasser.

- Schrittweises Zugeben von Natriumhydroxid oder Natriumcarbonat zu der Lösung unter Einhaltung einer kontrollierten Temperatur.

- Verdampfen des Wassers, um die wasserfreie Form von Natriumdihydrogenphosphat zu erhalten.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Natriumdihydrogenphosphat, wasserfrei, großtechnische Neutralisationsreaktionen, gefolgt von Kristallisations- und Trocknungsprozessen. Die Verbindung wird dann gereinigt, um die strengen Anforderungen für HPLC-Anwendungen zu erfüllen .

Analyse Chemischer Reaktionen

Reaktionstypen: Natriumdihydrogenphosphat, wasserfrei, durchläuft verschiedene chemische Reaktionen, darunter:

Säure-Base-Reaktionen: Es reagiert mit starken Basen wie Natriumhydroxid zu Natriumhydrogenphosphat (Na₂HPO₄) und Wasser.

Zersetzung: Beim Erhitzen kann es zerfallen und Natriumpyrophosphat (Na₄P₂O₇) und Wasser bilden.

Häufige Reagenzien und Bedingungen:

Basen: Natriumhydroxid (NaOH) wird üblicherweise in Neutralisationsreaktionen verwendet.

Säuren: Es kann mit Salzsäure (HCl) reagieren, um Phosphorsäure (H₃PO₄) und Natriumchlorid (NaCl) zu bilden.

Hauptprodukte:

Natriumhydrogenphosphat (Na₂HPO₄): Entsteht bei Reaktionen mit Basen.

Phosphorsäure (H₃PO₄): Entsteht bei Reaktionen mit starken Säuren.

Wissenschaftliche Forschungsanwendungen

Natriumdihydrogenphosphat, wasserfrei, wird aufgrund seiner Pufferwirkung und Stabilität in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:

Chemie: Wird als Puffermittel in der HPLC zur Trennung und Analyse verschiedener Verbindungen eingesetzt.

Biologie: Wird zur Herstellung von Pufferlösungen für biochemische Analysen und Experimente verwendet.

Medizin: Wird in pharmazeutischen Formulierungen zur Bestimmung von Wirkstoffen eingesetzt.

Industrie: In der Lebensmittel- und Getränkeindustrie als pH-Regulator und Stabilisator eingesetzt

Wirkmechanismus

Der primäre Wirkungsmechanismus von Natriumdihydrogenphosphat, wasserfrei, ist seine Fähigkeit als Puffermittel zu wirken. Es hält den pH-Wert von Lösungen aufrecht, indem es kleine Mengen hinzugefügter Säure oder Base neutralisiert. Diese Pufferwirkung ist in der HPLC entscheidend, um konsistente und genaue Analyseergebnisse zu gewährleisten. Die Verbindung interagiert mit Wasserstoffionen (H⁺) und Hydroxidionen (OH⁻), um den pH-Wert der mobilen Phase zu stabilisieren .

Ähnliche Verbindungen:

Natriumhydrogenphosphat (Na₂HPO₄): Wird ebenfalls als Puffermittel verwendet, hat aber andere pH-Pufferbereiche.

Dinatriumphosphat (Na₂HPO₄): Ein weiteres Puffermittel mit ähnlichen Anwendungen, aber anderen chemischen Eigenschaften.

Einzigartigkeit: Natriumdihydrogenphosphat, wasserfrei, ist aufgrund seines spezifischen pH-Pufferbereichs und seiner hohen Löslichkeit in Wasser einzigartig. Es ist besonders effektiv bei HPLC-Anwendungen, bei denen eine präzise pH-Kontrolle unerlässlich ist .

Vergleich Mit ähnlichen Verbindungen

Sodium Hydrogen Phosphate (Na₂HPO₄): Also used as a buffering agent but has different pH buffering ranges.

Disodium Phosphate (Na₂HPO₄): Another buffering agent with similar applications but different chemical properties.

Uniqueness: Anhydrous sodium dihydrogen phosphate is unique due to its specific pH buffering range and high solubility in water. It is particularly effective in HPLC applications where precise pH control is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.